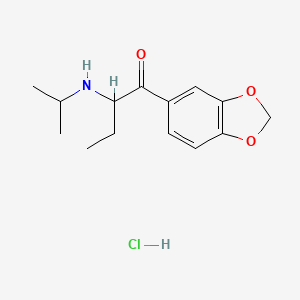
Schisansphenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisansphenin B is a sesquiterpene compound isolated from the fruits of Schisandra sphenanthera. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Schisansphenin B involves several key steps. One notable method is the asymmetric total synthesis, which starts with commercially available 1,3-cyclopentanedione. The synthesis proceeds through eight steps, including enantioselective palladium-catalyzed oxidative Heck coupling, intramolecular Stetter reaction to construct the spiro[4.4]nonane skeleton, and regioselective Tiffeneau-Demjanov-type ring expansion .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis, and further studies are needed to develop efficient and scalable industrial production processes.
Análisis De Reacciones Químicas
Types of Reactions
Schisansphenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Industry: this compound’s unique chemical structure makes it a valuable compound for developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Schisansphenin B involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.
Comparación Con Compuestos Similares
Schisansphenin B can be compared with other sesquiterpenes isolated from Schisandra species, such as Schisantherin B and Schisandrin B. While all these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Schisantherin B
- Schisandrin B
- Schisanhenol
- Schisandrol A
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,5R)-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-5-4-11(3)15(13)8-6-12(7-9-15)14(16)17/h6,10,13H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,15+/m0/s1 |
Clave InChI |
ZJXJQRXAMSBPTJ-DZGCQCFKSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC(=C)[C@@]12CCC(=CC2)C(=O)O |
SMILES canónico |
CC(C)C1CCC(=C)C12CCC(=CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
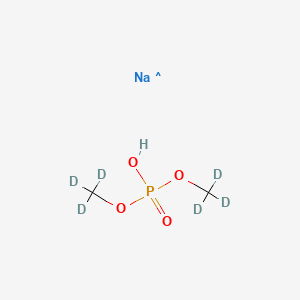
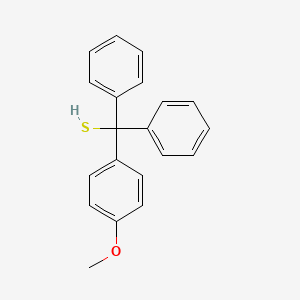

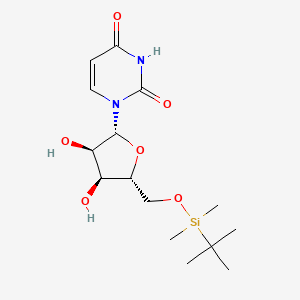
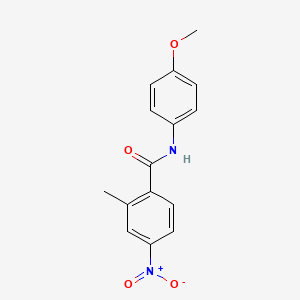






![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
